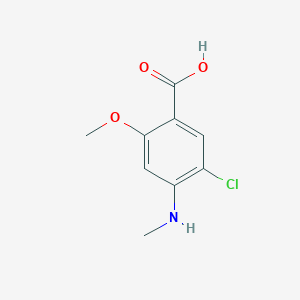

5-Chloro-2-methoxy-4-(methylamino)benzoic acid

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJMYISJXPBNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470724 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61694-98-2 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid

CAS Number: 61694-98-2

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a chemical compound of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details its physicochemical properties, a proposed synthesis protocol, analytical methodologies, and a hypothesized area of biological activity.

Physicochemical Properties

A summary of the available and inferred physicochemical data for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid and its close structural analogs is presented below. It is important to note that some data points are derived from closely related compounds and should be considered as estimates.

| Property | Value | Source/Analog |

| CAS Number | 61694-98-2 | Direct |

| Molecular Formula | C₉H₁₀ClNO₃ | Calculated |

| Molecular Weight | 215.63 g/mol | Calculated |

| Appearance | White Solid (inferred) | Analog: 4-Amino-5-chloro-2-methoxybenzoic acid |

| Melting Point | >206 °C (decomposes) (inferred) | Analog: 4-Amino-5-chloro-2-methoxybenzoic acid |

| Solubility | Sparingly soluble in ethanol; practically insoluble in water (inferred) | Analog: 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide[1] |

| pKa | (Not available) | |

| LogP | (Not available) |

Synthesis Protocol

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from p-aminosalicylic acid. The key steps include methylation of the hydroxyl and carboxylic acid groups, chlorination of the aromatic ring, methylation of the amino group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-4-(methylamino)benzoic acid, with the CAS Registry Number 61694-98-2, is a substituted benzoic acid derivative. This compound serves as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its chemical structure, featuring a chlorinated and methoxylated aromatic ring with amino and carboxylic acid functional groups, imparts specific physicochemical characteristics that are crucial for its reactivity and application in multi-step synthetic processes. Understanding these properties is paramount for process optimization, yield maximization, and ensuring the quality of the final active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. It includes a summary of quantitative data, detailed experimental protocols for the determination of key properties, and a visualization of its role in synthetic pathways.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The following tables summarize the available quantitative data for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid.

General and Computational Data

| Property | Value | Source |

| CAS Number | 61694-98-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO₃ | [4] |

| Molecular Weight | 215.63 g/mol | [4] |

| Predicted LogP | 2.0799 | [5] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

Experimental and Predicted Physical Properties

| Property | Value | Source |

| Physical State | White Solid | [4] |

| Predicted Melting Point | 183-184°C | [6] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | [6] |

| Predicted pKa | Data not available | |

| Solubility | Data not available |

Role in Synthesis

5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a crucial building block in the synthesis of the gastroprokinetic agent, Itopride. Itopride is used for the treatment of functional dyspepsia and other gastrointestinal motility disorders. The following diagram illustrates the synthetic workflow where 5-Chloro-2-methoxy-4-(methylamino)benzoic acid is utilized.

References

- 1. An Efficient and Improved Process for the Synthesis of Itopride H...: Ingenta Connect [ingentaconnect.com]

- 2. benchchem.com [benchchem.com]

- 3. 61694-98-2|5-Chloro-2-methoxy-4-(methylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 5-Chloro-2-methoxy-4-methylaminobenzoic Acid_其他_德威钠 [gjbzwzw.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

Structure Elucidation of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. The document details predicted spectroscopic data, standardized experimental protocols for its characterization, and a plausible synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Properties

Chemical Name: 5-Chloro-2-methoxy-4-(methylamino)benzoic acid CAS Number: 61694-98-2 Molecular Formula: C₉H₁₀ClNO₃ Molecular Weight: 215.63 g/mol

The structural formula of the compound is presented below, illustrating the arrangement of the substituted benzoic acid core.

Caption: Chemical structure of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid.

Predicted Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 13.0 | Singlet, broad | 1H | -COOH |

| ~7.8 | Singlet | 1H | Ar-H (H-6) |

| ~6.4 | Singlet | 1H | Ar-H (H-3) |

| ~4.5 - 5.5 | Singlet, broad | 1H | -NH- |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.9 | Doublet | 3H | -NHCH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | -COOH |

| ~155 | C-2 |

| ~148 | C-4 |

| ~133 | C-6 |

| ~115 | C-5 |

| ~112 | C-1 |

| ~100 | C-3 |

| ~56 | -OCH₃ |

| ~30 | -NHCH₃ |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch |

| 2950-3050 | Medium-Weak | C-H stretch (Aromatic & Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Ion |

|---|---|

| 215/217 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 200/202 | [M-CH₃]⁺ |

| 198/200 | [M-OH]⁺ |

| 172/174 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample for analysis and record the sample spectrum.

-

Scan the range from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

EI: Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a similar mass range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the isotopic distribution of chlorine-containing fragments with theoretical values.

Synthesis Pathway

A plausible synthesis for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid can be adapted from the known synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. The proposed workflow involves the methylation of the amino group of a suitable precursor.

Caption: Proposed synthetic workflow for the target compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for spectroscopic structure elucidation.

Potential Signaling Pathway Involvement

Given its structural similarity to known pharmacologically active molecules, 5-Chloro-2-methoxy-4-(methylamino)benzoic acid may interact with various biological targets. For instance, related compounds have shown activity at serotonin receptors. A hypothetical signaling pathway is depicted below.

Caption: A hypothetical GPCR signaling pathway for the compound.

Technical Guide: Spectral Analysis of 5-Chloro-2-methoxy-4-(amino)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of the spectral data for 5-Chloro-2-methoxy-4-(amino)benzoic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Spectral Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-5-chloro-2-methoxybenzoic acid

| Spectrum | Source | Instrument | Observed Signals (ppm) |

| ¹³C NMR | Tokyo Kasei Kogyo Company, Ltd. | Not Specified | Data available through various databases. |

Table 2: Infrared (IR) Spectroscopy Data for 4-Amino-5-chloro-2-methoxybenzoic acid

| Technique | Source of Sample | Instrument | Key Absorptions (cm⁻¹) |

| FTIR (KBr Wafer) | Tokyo Kasei Kogyo Company, Ltd. | Not Specified | Specific peak data not detailed in search results. |

| ATR-IR | Sigma-Aldrich Company Llc. | Bruker Tensor 27 FT-IR | Specific peak data not detailed in search results. |

Table 3: Mass Spectrometry (MS) Data for 4-Amino-5-chloro-2-methoxybenzoic acid

| Technique | Source | Key m/z Peaks |

| GC-MS | NIST Mass Spectrometry Data Center | 154, 158, 184, 201[1] |

Experimental Protocols

The methodologies for acquiring the spectral data are outlined below, providing a reference for reproducing these experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A ¹H NMR spectrum was acquired using a BRUKER AC-300 instrument. The sample was sourced from Tokyo Kasei Kogyo Company, Ltd.[1]

-

¹³C NMR: The ¹³C NMR spectrum was also obtained from a sample provided by Tokyo Kasei Kogyo Company, Ltd.[1]

2.2 Infrared (IR) Spectroscopy

-

FTIR Spectroscopy (KBr Wafer): The sample, obtained from Tokyo Kasei Kogyo Company, Ltd., was prepared as a KBr wafer for analysis.[1]

-

ATR-IR Spectroscopy: An ATR-IR spectrum was recorded using a Bruker Tensor 27 FT-IR instrument. The sample was sourced from Sigma-Aldrich Company Llc.[1]

2.3 Mass Spectrometry (MS)

-

GC-MS: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry. The data is available from the NIST Mass Spectrometry Data Center.[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like 5-Chloro-2-methoxy-4-(amino)benzoic acid.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide to Determining the Solubility Profile of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can hinder absorption and lead to variable clinical outcomes. This technical guide addresses the solubility profile of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. As publicly available, quantitative solubility data for this compound is limited, this document provides a comprehensive framework of established experimental protocols for researchers to determine its complete solubility profile. The guide details methodologies for both thermodynamic and kinetic solubility assays, outlines best practices for data presentation, and includes visual workflows to ensure procedural clarity. By following these protocols, researchers can generate the crucial data needed to advance the development of this compound.

Introduction to Solubility Profiling

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to clinical application. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. In drug development, aqueous solubility is of particular interest as it directly impacts the dissolution rate in the gastrointestinal tract, and consequently, the rate and extent of absorption.

A comprehensive solubility profile typically includes:

-

Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a critical parameter for biopharmaceutical classification and formulation development.[1][2]

-

Kinetic Solubility: A measure of a compound's ability to remain in solution after being added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3][4][5] This high-throughput screening method is invaluable in early discovery phases to quickly identify compounds with potential solubility liabilities.[3]

-

pH-Dependent Solubility: For ionizable compounds, solubility can vary significantly with the pH of the medium. Understanding this relationship is crucial for predicting behavior in different segments of the gastrointestinal tract.

-

Solubility in Various Media: Assessing solubility in different solvents (e.g., organic solvents, biorelevant media like Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) provides essential information for formulation and preclinical studies.

This guide provides the necessary experimental protocols to thoroughly characterize the solubility of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid.

Compound Information: 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid

A clear understanding of the compound's basic properties is the first step in any profiling effort.

-

Molecular Formula: C₉H₁₀ClNO₃

-

Molecular Weight: 215.63 g/mol

-

Chemical Structure:

[6]* Qualitative Solubility: Reported to be soluble in Chloroform. [6]

Experimental Protocols

The following sections detail the standard methodologies for determining the thermodynamic and kinetic solubility of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility. [3]It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid 5-Chloro-2-methoxy-4-(methylamino)benzoic acid (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours. [3]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved compound from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 g) and collect the supernatant.

-

Filtration: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

-

Quantification:

-

Prepare a standard curve of the compound in the chosen solvent.

-

Analyze the concentration of the compound in the filtered or centrifuged supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the solubility based on the measured concentration from the standard curve.

-

Kinetic Solubility Determination: High-Throughput Method

Kinetic solubility assays are designed for rapid assessment and are common in early drug discovery. They measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. [4][5] Detailed Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

Using a liquid handler or multichannel pipette, dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., creating a serial dilution from 200 µM down to ~1 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and mix the contents thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours. [3]

-

-

Detection and Quantification:

-

The point of precipitation can be determined by several methods:

-

Nephelometry (Light Scattering): A nephelometer measures the light scattered by insoluble particles (precipitate) in each well. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility. [7] * Direct UV Absorbance (after filtration): After incubation, the solutions are filtered through a filter plate to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by measuring its UV absorbance with a plate reader. [4]This concentration is the reported kinetic solubility.

-

LC-MS (after filtration): For higher sensitivity and specificity, the filtrate can be analyzed by LC-MS to determine the concentration of the dissolved compound.

-

-

Data Presentation

Clear and structured presentation of solubility data is essential for interpretation and comparison. The following tables serve as templates for recording experimental findings.

Table 1: Thermodynamic Solubility of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid in Various Solvents

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Standard Deviation | Method |

| Deionized Water | 25 | (as is) | Shake-Flask/HPLC-UV | ||

| PBS | 25 | 7.4 | Shake-Flask/HPLC-UV | ||

| SGF (Simulated Gastric Fluid) | 37 | 1.2 | Shake-Flask/HPLC-UV | ||

| SIF (Simulated Intestinal Fluid) | 37 | 6.8 | Shake-Flask/HPLC-UV | ||

| Ethanol | 25 | N/A | Shake-Flask/HPLC-UV | ||

| Chloroform | 25 | N/A | Shake-Flask/HPLC-UV |

Table 2: pH-Dependent Aqueous Solubility Profile

| pH | Buffer System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| 2.0 | Glycine-HCl | 25 | ||

| 4.0 | Acetate | 25 | ||

| 6.0 | Phosphate | 25 | ||

| 7.4 | Phosphate | 25 | ||

| 9.0 | Borate | 25 |

Visualization of Experimental Workflows

Visual diagrams of experimental processes can greatly enhance understanding and reproducibility. The following workflows are presented in the DOT language for use with Graphviz.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. 5-CHLORO-2-METHOXY-4-METHYLAMINO-BENZOIC ACID [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid and Its Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid and its structurally related analogs. Primarily utilized as a key intermediate in chemical synthesis, the core structure of this benzoic acid derivative is a versatile scaffold that has led to the development of a diverse range of biologically active molecules.[1] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Overview of Biological Activities

While 5-Chloro-2-methoxy-4-(methylamino)benzoic acid itself is mainly documented as a precursor in pharmaceutical synthesis, its analogs have demonstrated significant pharmacological effects across several therapeutic areas.[1] These activities are broadly categorized as anticancer, antimicrobial, and modulators of key cellular signaling pathways. This guide will explore these activities in detail, providing a comparative analysis of the potency and efficacy of various analogs.

Anticancer Activity

Analogs of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid have emerged as promising candidates in oncology research, with several classes of compounds demonstrating potent anti-proliferative and cytotoxic effects. The key targets for these analogs include Polo-like kinase 4 (PLK4) and Poly (ADP-ribose) polymerase 2 (PARP-2).

PLK4 Inhibition

A series of 5-chlorine-2-amino-pyrimidine derivatives has been identified as potent inhibitors of PLK4, a critical regulator of centrosome duplication.[2] Overexpression of PLK4 is associated with tumorigenesis, making it a viable therapeutic target.[2]

Table 1: PLK4 Inhibitory Activity of 5-Chlorine-2-Amino-Pyrimidine Derivatives

| Compound | PLK4 IC50 (nM) | Anti-proliferative IC50 (MCF-7 cells) (µM) |

| 5f | 0.8 | 0.48 |

| Other Analogs | < 10 | < 1 |

Data sourced from a study on potent PLK4 inhibitors.[2]

The inhibition of PLK4 by these compounds leads to mitotic arrest and apoptosis in cancer cells, particularly those with TRIM37 amplification.[2]

PARP-2 Inhibition

Benzoxazole derivatives containing a 5-chloro substituent have been synthesized and evaluated as inhibitors of PARP-2, an enzyme involved in DNA damage repair.[3] Inhibition of PARP-2 can lead to synthetic lethality in cancer cells with specific DNA repair defects.

Table 2: PARP-2 Inhibitory and Cytotoxic Activity of 5-Chloro-Benzoxazole Derivatives

| Compound | PARP-2 IC50 (µM) | Cytotoxic IC50 (MDA-MB-231 cells) (µM) | Cytotoxic IC50 (MCF-7 cells) (µM) |

| 12 | 0.07 | 6.14 | - |

| 27 | 0.057 | 11.32 | - |

| 11 | 0.19 | 5.63 | - |

| 13 | 0.106 | 7.52 | - |

| Olaparib (Ref.) | 0.02 | - | - |

Data from a study on benzoxazole derivatives as PARP-2 inhibitors.[3]

These compounds have shown significant cytotoxic activity against breast cancer cell lines.[3]

Other Anticancer Mechanisms

Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated anti-proliferative effects against human ovarian and colon cancer cell lines, inducing G2/M cell cycle arrest and apoptosis. Additionally, 5-chloro-substituted 2,4-diphenyl-5H-indeno[1,2-b]pyridines have shown potent cytotoxicity against T47D breast cancer cells.[4] A highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4), which contains a 5-chloro-2-sulfonamidophenyl moiety, has also been developed, demonstrating antitumor activity by inhibiting lactate efflux from cancer cells.[5][6]

Antimicrobial Activity

Analogs featuring a 5-chloro-2-hydroxybenzoic acid scaffold have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and mycobacterial strains.

Table 3: Antimicrobial Activity of 5-Chloro-2-hydroxybenzamide Derivatives

| Compound | Target Organism | MIC (µmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |

MIC (Minimum Inhibitory Concentration) values from a study on sulfonamides with a 5-chloro-2-hydroxybenzoic acid scaffold.[7][8]

Schiff bases derived from 5-chloro-salicylaldehyde have also been synthesized and show antibacterial and antifungal activities.[9]

Serotonin 5-HT4 Receptor Agonism

A close analog, 4-Amino-5-chloro-2-methoxybenzoic acid, is a potent agonist of the serotonin 5-HT4 receptor.[10] This receptor is positively coupled to adenylate cyclase and is a key target for prokinetic agents used to treat gastrointestinal motility disorders.[11] Several benzamide derivatives, including cisapride and metoclopramide, share this mechanism of action.[11]

Experimental Protocols and Methodologies

The biological activities described in this guide were determined using a variety of established in vitro assays. Below are outlines of the key experimental protocols.

PLK4 Kinase Inhibition Assay

The inhibitory activity of compounds against PLK4 is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for determining PLK4 kinase inhibition.

This assay measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Cell Proliferation (MTT) Assay

The cytotoxic effects of the anticancer analogs are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the antimicrobial analogs is determined using the broth microdilution method according to CLSI guidelines.

-

Compound Preparation: A serial dilution of each test compound is prepared in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of these analogs stem from their interaction with specific molecular targets, leading to the modulation of critical cellular pathways.

PLK4 Signaling Pathway in Centrosome Duplication

Caption: PLK4's role in centriole duplication and its inhibition.

5-HT4 Receptor Signaling Cascade

References

- 1. 5-CHLORO-2-(METHYLAMINO)BENZOIC ACID [myskinrecipes.com]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]

- 11. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as pivotal building blocks and key intermediates in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4] Their prevalence in a vast array of biologically active molecules underscores the critical importance of robust and versatile synthetic methodologies for their preparation.[2][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing substituted benzoic acids, with a focus on practical experimental protocols, comparative data, and a clear visualization of the underlying chemical principles.

Core Synthetic Strategies

The synthesis of substituted benzoic acids can be broadly categorized into several key approaches, each with its own advantages and substrate scope. The most prominent methods include the oxidation of alkylbenzenes, carboxylation of organometallic reagents, hydrolysis of nitrile derivatives, and specialized named reactions for specific substitution patterns.

Oxidation of Alkylbenzenes

The oxidation of an alkyl group, most commonly a methyl group, on a benzene ring is a direct and widely used method for the synthesis of benzoic acids. This transformation can be achieved using strong stoichiometric oxidants or through catalytic processes with molecular oxygen.

Overview:

This method is particularly valuable for large-scale industrial production due to the low cost of starting materials like toluene.[8][9] The reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[10] Catalytic systems, often employing transition metal salts like cobalt or manganese naphthenates, facilitate the oxidation using air or pure oxygen, offering a greener alternative.[9][11][12][13] The reaction proceeds through a series of oxidation steps, from the alkylbenzene to a benzyl alcohol, then to an aldehyde, and finally to the carboxylic acid.[10]

Experimental Protocol: Oxidation of Toluene to Benzoic Acid with Potassium Permanganate

This protocol is a classic laboratory-scale synthesis of benzoic acid from toluene.[8][14]

Materials:

-

Toluene (1.5 g, 1.7 mL, 0.016 mol)[8]

-

Potassium permanganate (5 g, 0.032 mol)[8]

-

Cetyltrimethylammonium bromide (0.1 g) (as a phase-transfer catalyst)[8]

-

Distilled water (50 mL)[8]

-

Concentrated Hydrochloric Acid (HCl)

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add potassium permanganate (5 g), cetyltrimethylammonium bromide (0.1 g), toluene (1.7 mL), and distilled water (50 mL).[8]

-

Assemble a reflux apparatus and heat the mixture to a vigorous boil with strong stirring.[8] Maintain a steady reflux for 3 hours.[14] During the reaction, the purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of distilled water.[14]

-

The clear filtrate contains potassium benzoate.[14] Transfer the filtrate to a beaker and cool it in an ice bath.

-

Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic (test with litmus or pH paper).[14] A white precipitate of benzoic acid will form.

-

Collect the benzoic acid by vacuum filtration, wash with a small amount of cold distilled water, and allow it to air dry. The crude product can be further purified by recrystallization from hot water.

Quantitative Data:

The following table summarizes representative data for the oxidation of substituted toluenes.

| Substrate | Oxidant/Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) |

| Toluene | KMnO₄ | Reflux | Atmospheric | 3 | High |

| Toluene | Co(OAc)₂/NaBr/O₂ | 150 | 1.0 MPa | 2 | 69 |

| Toluene | VOTPP/O₂ | 145 | 0.8 MPa | 4 | ~20 (86% selectivity) |

| Toluene | Benzophenone/Air/Light | 25 | Atmospheric | 10 | 42 |

Data sourced from multiple literature reports for comparison.[12][15]

Logical Workflow for Toluene Oxidation:

Caption: Workflow for the synthesis of benzoic acid via oxidation.

Carboxylation of Grignard Reagents

The Grignard reaction provides a versatile route to benzoic acids from aryl halides. The process involves the formation of an organomagnesium compound (Grignard reagent), which then acts as a nucleophile, attacking carbon dioxide.

Overview:

This method is highly effective for a wide range of substituted aryl halides. The Grignard reagent, typically phenylmagnesium bromide, is prepared by reacting an aryl halide (e.g., bromobenzene) with magnesium metal in an anhydrous ether solvent. This reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile.[16][17] An acidic workup is required to protonate the initially formed carboxylate salt to yield the final benzoic acid.[18] A critical aspect of this synthesis is the need for strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[18]

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

This protocol details the laboratory synthesis of benzoic acid using the Grignard reaction.[18]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Dry ice (solid CO₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Three-necked round-bottom flask, dropping funnel, and condenser (all oven-dried)

-

Calcium chloride drying tube

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in an oven-dried three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a few drops of the bromobenzene solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If it doesn't start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[18]

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The solution should be grayish-brown.[18]

-

-

Carboxylation:

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring.[18] A vigorous reaction will occur.

-

Allow the mixture to stand until the excess dry ice has sublimated.

-

-

Workup and Isolation:

-

Add dilute sulfuric acid or hydrochloric acid to the reaction mixture to protonate the magnesium benzoate salt and dissolve any remaining magnesium.[18]

-

The mixture will separate into two layers. The benzoic acid will be primarily in the ether layer.

-

Separate the layers using a separatory funnel.

-

Extract the aqueous layer with additional portions of diethyl ether.

-

Combine the ether extracts and wash them with water.

-

Extract the ether solution with a 5% sodium hydroxide solution. This converts the benzoic acid to sodium benzoate, which is soluble in the aqueous layer.[18]

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous solution with dilute HCl to precipitate the benzoic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Quantitative Data:

The Grignard carboxylation is known for its good to excellent yields for a variety of substrates.

| Aryl Halide | Solvent | Carboxylating Agent | Yield (%) |

| Bromobenzene | Diethyl ether | CO₂ (Dry Ice) | 75-85 |

| 4-Bromotoluene | THF | CO₂ (Dry Ice) | ~80 |

| 2-Chlorobromobenzene | Diethyl ether | CO₂ (Dry Ice) | High |

Yields are representative and can vary based on specific reaction conditions and scale.[1]

Reaction Mechanism: Grignard Carboxylation

Caption: Mechanism of benzoic acid synthesis via Grignard reaction.

Hydrolysis of Benzonitriles

The hydrolysis of a nitrile (-CN) group provides another reliable method for the synthesis of benzoic acids. This transformation can be carried out under either acidic or basic conditions.

Overview:

Benzonitriles can be prepared from aryl halides via nucleophilic substitution or Sandmeyer reaction, making this a versatile two-step route to benzoic acids. The hydrolysis proceeds through a benzamide intermediate.[19][20] In acidic hydrolysis, the nitrile is protonated, followed by nucleophilic attack by water.[20] In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon.[21] Both methods ultimately lead to the formation of the carboxylic acid (or its salt), which can be isolated after acidification.[19][22]

Experimental Protocol: Basic Hydrolysis of Benzonitrile

Materials:

-

Benzonitrile

-

Sodium hydroxide (NaOH) solution (e.g., 10-20%)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place the benzonitrile and a solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture under reflux. The hydrolysis can take several hours, and the progress can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper).

-

After the reaction is complete (ammonia evolution ceases), cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with concentrated HCl in an ice bath.

-

Benzoic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water can be used for further purification.

Reaction Pathway: Hydrolysis of Benzonitrile

Caption: Pathway for the hydrolysis of benzonitriles to benzoic acids.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation method specifically for the synthesis of hydroxybenzoic acids from phenols.[23][24][25]

Overview:

This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[23][24] Typically, a phenol is first treated with a base (like sodium hydroxide) to form the more reactive phenoxide ion.[24] The phenoxide is then heated with carbon dioxide under pressure to yield the corresponding hydroxybenzoate salt.[23][24] Subsequent acidification produces the hydroxybenzoic acid.[23] The regioselectivity (ortho- vs. para-carboxylation) can be influenced by the choice of counter-ion and reaction temperature.[23][26] For example, sodium phenoxide tends to give the ortho-isomer (salicylic acid), while potassium phenoxide at higher temperatures favors the para-isomer (4-hydroxybenzoic acid).[23][24][27]

Experimental Protocol: Synthesis of Salicylic Acid

This protocol is based on the industrial synthesis of salicylic acid.[23][27]

Materials:

-

Phenol

-

Sodium hydroxide

-

Carbon dioxide (gas or solid)

-

Sulfuric acid

-

Autoclave or high-pressure reactor

Procedure:

-

Formation of Sodium Phenoxide: React phenol with an equimolar amount of sodium hydroxide in a suitable solvent or neat. The water is typically removed by evaporation to yield dry sodium phenoxide powder.

-

Carboxylation: Place the dry sodium phenoxide in an autoclave. Heat the reactor to 125°C and introduce carbon dioxide under a pressure of 100 atm.[23][27] Maintain these conditions for several hours.

-

Workup: After cooling the reactor, dissolve the resulting sodium salicylate in water.

-

Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.[27]

-

Purification: The crude salicylic acid can be purified by recrystallization from hot water.[27]

Quantitative Data for Kolbe-Schmitt Reaction:

| Phenoxide | Temperature (°C) | Pressure (atm) | Isomer | Yield (%) |

| Sodium Phenoxide | 125 | 100 | ortho- (Salicylic Acid) | High |

| Sodium Phenoxide | 150 | - | ortho- and para- mixture | 95 |

| Potassium Phenoxide | 240 | - | para- (4-Hydroxybenzoic Acid) | High (via isomerization) |

Data compiled from various sources.[27]

Mechanism of the Kolbe-Schmitt Reaction:

Caption: Key steps in the Kolbe-Schmitt reaction mechanism.

Suzuki-Miyaura Coupling

For the synthesis of more complex, biaryl-substituted benzoic acids, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.

Overview:

The Suzuki coupling creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium complex.[28][29] To synthesize a substituted benzoic acid, a halobenzoic acid can be coupled with an arylboronic acid, or an aryl halide can be coupled with a boronic acid-substituted benzoic acid. The reaction requires a base to activate the boronic acid for transmetalation.[30] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered substrates.[30][31]

General Experimental Workflow:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the halobenzoic acid (or ester), the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane, toluene, water) is added.

-

Reaction: The mixture is heated to the desired temperature (often 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Catalytic Cycle for Suzuki Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The synthesis of substituted benzoic acids is a well-established field with a diverse array of reliable methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and economic considerations. For simple, large-scale syntheses, the oxidation of alkylbenzenes remains a dominant industrial method. Grignard carboxylation and nitrile hydrolysis offer high versatility in a laboratory setting for a wide range of functional groups. The Kolbe-Schmitt reaction is the go-to method for hydroxybenzoic acids, while modern cross-coupling reactions like the Suzuki coupling have opened the door to the efficient synthesis of complex, poly-aromatic benzoic acid derivatives that are of significant interest in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this vital class of organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. justlonghealth.com [justlonghealth.com]

- 9. Preparation and Synthesis Method of Benzoic Acid_Chemicalbook [chemicalbook.com]

- 10. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 11. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. CN103910623A - Preparation method for benzoic acid - Google Patents [patents.google.com]

- 16. prolabscientific.com [prolabscientific.com]

- 17. prolabscientific.com [prolabscientific.com]

- 18. mason.gmu.edu [mason.gmu.edu]

- 19. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 20. homework.study.com [homework.study.com]

- 21. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 22. scribd.com [scribd.com]

- 23. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 24. byjus.com [byjus.com]

- 25. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 26. jk-sci.com [jk-sci.com]

- 27. benchchem.com [benchchem.com]

- 28. youtube.com [youtube.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Suzuki Coupling [organic-chemistry.org]

- 31. benchchem.com [benchchem.com]

The Pivotal Role of 4-Amino-5-chloro-2-methoxybenzoic Acid in Gastrointestinal Prokinetic Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of a class of influential gastrointestinal prokinetic agents. While the user's initial query focused on "5-Chloro-2-methoxy-4-(methylamino)benzoic acid," extensive research indicates that the structurally related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is the more direct and widely utilized precursor in the development of prominent pharmaceuticals that modulate gastrointestinal motility. This document will explore the therapeutic applications, mechanisms of action, and synthesis of drugs derived from this critical starting material.

Therapeutic Applications of Substituted Benzamide Drugs

4-Amino-5-chloro-2-methoxybenzoic acid is a cornerstone in the synthesis of several substituted benzamide drugs that have seen significant clinical use, primarily as gastrointestinal prokinetic agents and antiemetics.[1][2] These medications are prescribed to treat a variety of motility disorders.[3][4]

Key Therapeutic Indications:

-

Gastroesophageal Reflux Disease (GERD): These drugs help to increase lower esophageal sphincter pressure and accelerate gastric emptying, thereby reducing reflux.[5]

-

Diabetic Gastroparesis: A condition where the stomach empties too slowly, leading to nausea, vomiting, and bloating. Prokinetic agents stimulate gastric contractions to alleviate these symptoms.[5]

-

Chemotherapy-Induced and Postoperative Nausea and Vomiting: By blocking dopamine receptors in the brain's chemoreceptor trigger zone, these drugs effectively reduce nausea and vomiting.[5]

-

Chronic Constipation: Certain derivatives act as selective serotonin 5-HT4 receptor agonists, promoting colonic motility.[6]

The most notable pharmaceuticals synthesized from this intermediate are Metoclopramide and Cisapride.[1][7]

Mechanism of Action: Modulating Gastrointestinal Neurotransmission

The therapeutic effects of drugs derived from 4-Amino-5-chloro-2-methoxybenzoic acid stem from their interaction with key neurotransmitter receptors in the gastrointestinal tract and the central nervous system. The primary targets are dopamine D2 receptors and serotonin 5-HT4 receptors.

Dopamine D2 Receptor Antagonism

Metoclopramide primarily functions as a dopamine D2 receptor antagonist.[1] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the stomach and reducing motility. By blocking D2 receptors, Metoclopramide counteracts this effect, leading to increased cholinergic stimulation of the upper GI tract. This results in enhanced gastric contractions and accelerated gastric emptying.[8] Centrally, D2 receptor blockade in the chemoreceptor trigger zone of the brainstem is responsible for its potent antiemetic properties.[8]

Serotonin 5-HT4 Receptor Agonism

Cisapride and other related "pride" drugs act as agonists at serotonin 5-HT4 receptors.[9] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] In the enteric nervous system, this signaling cascade facilitates the release of acetylcholine, a primary excitatory neurotransmitter that enhances gastrointestinal motility and secretions.[6][10] The activation of 5-HT4 receptors on enteric neurons is a key mechanism for promoting propulsive contractions (peristalsis) throughout the gut.[10]

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for representative drugs synthesized from the 4-amino-5-chloro-2-methoxybenzoic acid scaffold. This data is crucial for understanding their potency and selectivity.

| Compound | Target Receptor(s) | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Primary Therapeutic Use(s) |

| Metoclopramide | Dopamine D2 | ~100 - 300 | IC50 ~100-500 | Antiemetic, Gastroparesis, GERD[1] |

| 5-HT4 (agonist) | Lower affinity | Partial agonist | ||

| 5-HT3 (antagonist) | Lower affinity | Antagonist | ||

| Cisapride | 5-HT4 (agonist) | ~1.0 - 10 | EC50 ~140 | Gastroparesis, GERD (Largely withdrawn due to cardiac side effects)[4][9] |

| hERG K+ Channel | Potent blocker | IC50 ~9.4 |

Note: The exact values can vary depending on the experimental conditions and tissue types used.

Synthesis of Prokinetic Agents: Experimental Protocols

The synthesis of prokinetic drugs like Metoclopramide and Cisapride from 4-Amino-5-chloro-2-methoxybenzoic acid typically involves the formation of an amide bond between the carboxylic acid group of the intermediate and a suitable amine.

Synthesis of Metoclopramide

Metoclopramide is synthesized by the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine.[1]

Representative Experimental Protocol:

-

Activation of the Carboxylic Acid: 4-Amino-5-chloro-2-methoxybenzoic acid is converted to its more reactive acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or a similar chlorinating agent.[11]

-

Amide Bond Formation: The resulting 4-amino-5-chloro-2-methoxybenzoyl chloride is then reacted with N,N-diethylethane-1,2-diamine in an inert solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[12]

-

Purification: The crude Metoclopramide is then purified, often by recrystallization, to yield the final product.

Synthesis of Cisapride

The synthesis of Cisapride involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with a specific piperidine derivative, cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine.[7]

Representative Experimental Protocol:

-

Mixed Anhydride Formation: 4-Amino-5-chloro-2-methoxybenzoic acid is reacted with ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride. This activates the carboxylic acid for nucleophilic attack.[13][14]

-

Amidation: The mixed anhydride is then reacted in situ with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine to form the amide bond, yielding Cisapride.[13][14]

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The final product is then isolated and purified, for instance, by crystallization.[13]

Visualizations of Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways for the dopamine D2 receptor and the serotonin 5-HT4 receptor.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of a benzamide derivative from 4-amino-5-chloro-2-methoxybenzoic acid.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 14. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]

The Predicted Mechanism of Action of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide delineates the predicted mechanism of action for the compound 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. Based on the pharmacological activity of structurally analogous compounds, it is hypothesized that this molecule acts as a selective agonist at the serotonin 5-HT4 receptor. This document provides a comprehensive overview of the predicted signaling pathway, quantitative data from related compounds, and detailed experimental protocols for assessing receptor binding and functional activity, which are crucial for the validation of this hypothesis and further drug development endeavors.

Predicted Mechanism of Action

The primary predicted mechanism of action for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid is the agonism of the serotonin 5-HT4 receptor. This prediction is strongly supported by structure-activity relationship (SAR) studies of closely related analogs, particularly esters and amides of 4-amino-5-chloro-2-methoxybenzoic acid. These analogs have demonstrated high-affinity binding to and potent agonistic or partial agonistic activity at the 5-HT4 receptor[1][2][3].

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit[4]. Upon agonist binding, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response[4][5]. In the context of the gastrointestinal tract, where 5-HT4 receptors are prominently expressed, this signaling cascade enhances the release of acetylcholine, promoting gut motility[6][7].

Predicted Signaling Pathway

The predicted signaling cascade initiated by the binding of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid to the 5-HT4 receptor is illustrated in the following diagram.

Quantitative Data for Analogous Compounds

While specific quantitative data for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid is not publicly available, the following table summarizes the binding affinities (Ki) of several structurally related esters of 4-amino-5-chloro-2-methoxybenzoic acid for the rat striatum 5-HT4 receptor, as determined by radioligand binding assays using [3H]GR113808[1].

| Compound ID | Structure | Ki (nM) for 5-HT4 Receptor |

| 7a | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.07 ± 0.5 |

| 7k | 2-(4-Hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.0 ± 0.3 |

| 7g | 2-((3S,5R)-3,5-Dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 0.26 ± 0.06 |

These nanomolar and sub-nanomolar binding affinities highlight the potent interaction of this chemical scaffold with the 5-HT4 receptor. Compound 7g also demonstrated antagonist properties, indicating that small structural modifications can modulate the pharmacological profile[1].

Experimental Protocols

To validate the predicted mechanism of action, the following experimental protocols are recommended.

5-HT4 Receptor Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the 5-HT4 receptor by competing with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues known to express 5-HT4 receptors (e.g., rat striatum or guinea pig hippocampus) or cells stably expressing the human 5-HT4 receptor in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer[8][9].

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [3H]GR113808 and varying concentrations of the test compound (5-Chloro-2-methoxy-4-(methylamino)benzoic acid). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled 5-HT4 antagonist)[8][9].

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand[9].

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter[9].

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation[9].

5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay determines the functional activity of the test compound by measuring the downstream second messenger, cAMP.

Detailed Methodology:

-

Cell Culture: Culture a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate media[4][10].

-

Compound Treatment: Seed the cells in a multi-well plate. On the day of the assay, replace the media with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate with varying concentrations of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid[11][12].

-

Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP[12].

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a fluorescence resonance energy transfer (FRET)-based biosensor, or an enzyme-linked immunosorbent assay (ELISA)[4][12].

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to characterize the compound's potency and efficacy as a 5-HT4 receptor agonist[13].

Conclusion

The available evidence strongly suggests that 5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a likely agonist of the 5-HT4 receptor. This predicted mechanism of action is based on robust data from closely related analogs. To definitively confirm this hypothesis and to fully characterize its pharmacological profile, the experimental protocols detailed in this guide should be performed. The successful validation of this mechanism of action would position this compound as a promising candidate for further investigation in therapeutic areas where 5-HT4 receptor modulation is beneficial, such as gastrointestinal motility disorders and certain cognitive conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]

- 3. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. Cisapride | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Thermal Stability and Decomposition of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a substituted benzoic acid derivative. The thermal stability of such compounds is a critical parameter in pharmaceutical development, influencing storage conditions, shelf-life, and manufacturing processes. Understanding its decomposition behavior is essential for ensuring the safety, efficacy, and quality of any potential drug product. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing these properties.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | 5-chloro-2-methoxy-4-(methylamino)benzoic acid |

| CAS Number | 61694-98-2 |

Experimental Protocols for Thermal Analysis

Detailed methodologies for the key experiments to determine thermal stability are outlined below. These protocols are based on standard practices for the analysis of solid organic compounds.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates can be used to investigate the kinetics of decomposition.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Tonset) and the temperatures of maximum rates of weight loss (Tpeak), determined from the derivative of the TGA curve (DTG), are key parameters.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and the enthalpy of decomposition.[1][2][3]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is used.

-

Temperature Range: The sample is heated from ambient temperature to a temperature beyond its melting and decomposition points, as determined by TGA.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified. The melting point (Tm) is determined as the onset or peak of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated from the peak area. The onset of decomposition can also be observed as an exothermic event.

Data Presentation

Quantitative data obtained from thermal analysis should be summarized in structured tables for clear comparison and interpretation.

Table 1: Summary of TGA Data for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid

| Parameter | Inert Atmosphere (Nitrogen) |

| Onset of Decomposition (Tonset) | e.g., 200-250 °C |

| Temperature of Max. Weight Loss (Tpeak) | e.g., 250-300 °C |

| Weight Loss at Step 1 (%) | e.g., 20-30% |

| Weight Loss at Step 2 (%) | e.g., 40-50% |

| Residual Mass at 600 °C (%) | e.g., <5% |

Table 2: Summary of DSC Data for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid

| Parameter | Value |

| Melting Point (Tm) | e.g., 180-200 °C |

| Enthalpy of Fusion (ΔHfus) | e.g., 100-150 J/g |

| Decomposition Onset (Td) | e.g., 210-260 °C |

| Enthalpy of Decomposition (ΔHd) | e.g., -200 to -400 J/g (exothermic) |

Visualization of Experimental Workflow

The logical flow of experiments for assessing thermal stability can be visualized as follows:

Caption: Experimental workflow for thermal stability assessment.

Potential Decomposition Pathways

Based on the structure of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid and the known decomposition of benzoic acid derivatives, several decomposition pathways can be postulated.[4][5] The initial decomposition steps are likely to involve the loss of the carboxylic acid group and the methylamino group.

A potential decomposition pathway can be visualized as follows:

Caption: Postulated decomposition pathways for the title compound.

Further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be necessary to identify the evolved gaseous products and elucidate the precise decomposition mechanism.

Conclusion

This guide outlines the necessary experimental approach for a comprehensive evaluation of the thermal stability and decomposition of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. By employing standard thermal analysis techniques such as TGA and DSC, and adhering to the described protocols, researchers can obtain the critical data needed for informed decisions in the drug development process. The provided templates for data presentation and visualizations of workflows and potential pathways serve as a robust framework for this investigation.

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substan… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic route starts from the readily available p-aminosalicylic acid and proceeds through the formation of a key intermediate, methyl 4-amino-5-chloro-2-methoxybenzoate. Subsequent N-methylation via an Eschweiler-Clarke reaction, followed by ester hydrolysis, affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction